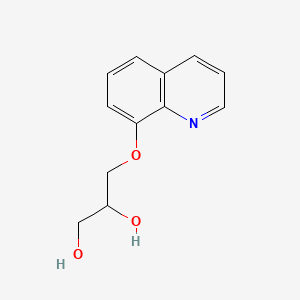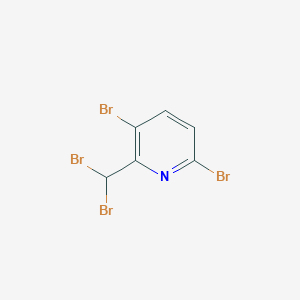
3,6-Dibromo-2-(dibromomethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-2-(dibromomethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H3Br4N . This compound is characterized by the presence of bromine atoms at the 3rd and 6th positions of the pyridine ring, and a dibromomethyl group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The synthesis of 3,6-Dibromo-2-(dibromomethyl)pyridine typically involves the bromination of pyridine derivatives.
Dibromination of Alkenes: Another method involves the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provide mild conditions and high yields.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to achieve high purity and yield. The use of advanced brominating agents and catalysts is common to optimize the process.
化学反应分析
Types of Reactions:
Substitution Reactions: 3,6-Dibromo-2-(dibromomethyl)pyridine undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiolate, potassium amide, and other nucleophiles.
Major Products:
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3,6-Dibromo-2-(dibromomethyl)pyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
作用机制
The mechanism of action of 3,6-Dibromo-2-(dibromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of multiple bromine atoms. These bromine atoms make the compound highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
相似化合物的比较
2,6-Dibromopyridine: Similar in structure but lacks the dibromomethyl group, making it less reactive in certain substitution reactions.
2,4-Dibromopyridine: Another halogenated pyridine with bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness: This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
属性
CAS 编号 |
1215183-86-0 |
|---|---|
分子式 |
C6H3Br4N |
分子量 |
408.71 g/mol |
IUPAC 名称 |
3,6-dibromo-2-(dibromomethyl)pyridine |
InChI |
InChI=1S/C6H3Br4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
InChI 键 |
CRYWSNALKAICNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Br)C(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


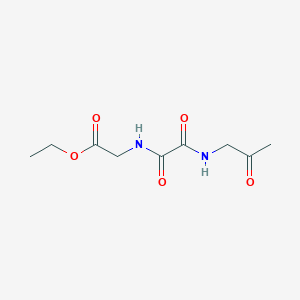
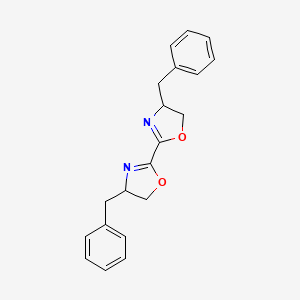
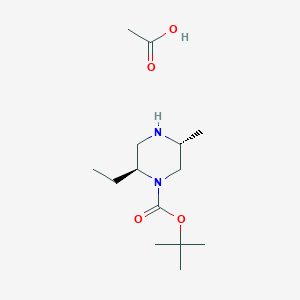
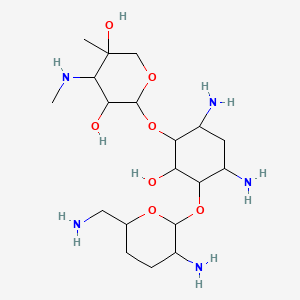

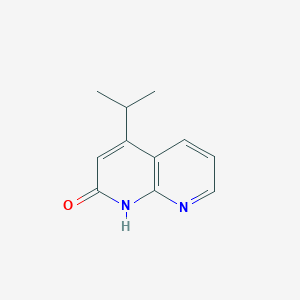
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)
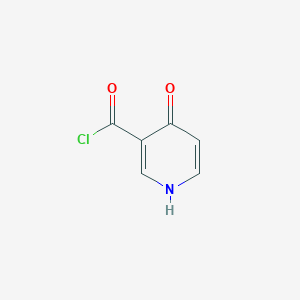

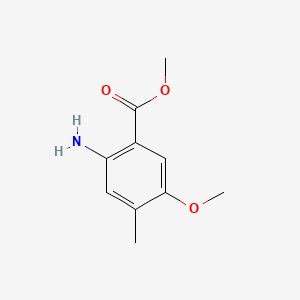
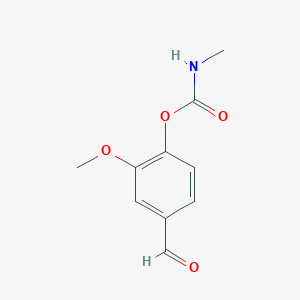
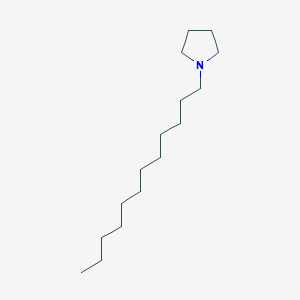
![Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl-](/img/structure/B8695361.png)
